Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate is a synthetic organic compound that features a benzoate ester linked to a sulfonamide group, which is further connected to a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide, often catalyzed by copper (I) or ruthenium (II) compounds.
Esterification: Finally, the sulfonamide is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The isoxazole moiety may also contribute to its biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the sulfonamide and benzoate groups.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the isoxazole and sulfonamide groups.
Sulfonamides: A broad class of compounds with similar sulfonamide functionality but different substituents.
Uniqueness
Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate is unique due to its combination of the isoxazole, sulfonamide, and benzoate ester functionalities, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit potential bioactivity that is not seen in simpler analogs .
Properties
Molecular Formula |
C13H14N2O5S |
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Molecular Weight |
310.33 g/mol |
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H14N2O5S/c1-8-12(9(2)20-14-8)21(17,18)15-11-6-4-10(5-7-11)13(16)19-3/h4-7,15H,1-3H3 |
InChI Key |
QNWTTXDDKMJSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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